Functional Selectivity: Potentiation of Opioid Antinociception Without Sedation vs. Alphaxalone
In a head-to-head comparison in rats, Allopregnane-3beta,21-diol-11,20-dione (alphadolone) co-administered with opioids significantly potentiated antinociception, whereas alphaxalone did not [1]. Crucially, this potentiation occurred at nonsedative doses, demonstrating a functional separation of analgesic and anesthetic properties that is not observed with alphaxalone.
| Evidence Dimension | Potentiation of Opioid Antinociception |
|---|---|
| Target Compound Data | Significant leftward shift of opioid dose-response curves for tail-flick latency (TFL) antinociception when coadministered with morphine, fentanyl, or oxycodone; no sedative effect observed. |
| Comparator Or Baseline | Alphaxalone (3α-hydroxy-5α-pregnane-11,20-dione): No effect on opioid antinociception; no antinociceptive effect at nonsedative doses. |
| Quantified Difference | Qualitative functional difference: Antinociceptive potentiation present vs. absent. |
| Conditions | Male Wistar rats; intraperitoneal administration of alphadolone 10 mg/kg; tail-flick latency and electrical current tests; dose-response curves constructed using nonsedative doses. |
Why This Matters
This specific functional profile is essential for pain research programs seeking to separate analgesia from sedation, a distinction that alphaxalone cannot provide.
- [1] Winter L, Nadeson R, Tucker AP, Goodchild CS. Antinociceptive properties of neurosteroids: a comparison of alphadolone and alphaxalone in potentiation of opioid antinociception. Anesth Analg. 2003;97(3):798-805. View Source
